molecular formula C9H5ClF3NO B1530327 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile CAS No. 1261861-63-5

4-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Cat. No.: B1530327
CAS No.: 1261861-63-5
M. Wt: 235.59 g/mol
InChI Key: VOLGTZZPDCMHPW-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a laboratory chemical . It is also known as 4-(Trifluoromethoxy)phenylacetonitrile .


Molecular Structure Analysis

The molecular formula of this compound is C9H5ClF3NO . The InChI code is 1S/C9H5ClF3NO/c10-7-2-1-6(3-4-14)8(5-7)15-9(11,12)13/h1-2,5H,3H2 .


Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . Its molecular weight is 235.59 .

Scientific Research Applications

Nuclear Fluorination and Polymerization Initiatives

Researchers have explored the fluorination of diarylisoxazoles, revealing potential applications in the development of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Stephens & Blake, 2004). Additionally, the complexation of trifluoromethanesulphonates indicates its utility in polymer science, offering insights into the synthesis and behavior of polymeric materials (Souverain et al., 1980).

Catalysis and Organic Synthesis

In organic synthesis, trifluoromethanesulfonic acid catalyzes Friedel-Crafts alkylations, suggesting applications in constructing complex organic frameworks, which are fundamental in drug discovery and material science (Wilsdorf, Leichnitz, & Reissig, 2013). The study on polymorphs of a related aminonitrile compound also sheds light on the molecular basis of polymorphism in pharmaceuticals, affecting drug solubility and stability (Laubenstein et al., 2016).

Electrochemistry and Environmental Studies

Electrochemical studies, such as the electrocarboxylation of chloroacetonitrile, are crucial for understanding the conversion of carbon dioxide into valuable organic compounds, aligning with green chemistry principles (Fabre & Reynes, 2010). The unexpected reactivity of a similar compound underlines the importance of understanding chemical reactivity for the development of new synthetic routes and the potential discovery of novel compounds (Stazi et al., 2010).

Safety and Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

2-[4-chloro-2-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO/c10-7-2-1-6(3-4-14)8(5-7)15-9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLGTZZPDCMHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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